molecular formula C5H6F2N2 B2524411 5-difluoromethyl-N-methylpyrazole CAS No. 1089212-36-1

5-difluoromethyl-N-methylpyrazole

Cat. No. B2524411
CAS RN: 1089212-36-1
M. Wt: 132.114
InChI Key: OCHVBEZFAOXVFC-UHFFFAOYSA-N
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Description

“5-difluoromethyl-N-methylpyrazole” is a compound that falls under the category of pyrazoles . Pyrazoles are an organic compound group characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular formula of “5-difluoromethyl-N-methylpyrazole” is C5H6F2N2 . The average mass is 132.111 Da and the monoisotopic mass is 132.049911 Da .


Chemical Reactions Analysis

Difluoromethylation processes have seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Mechanism of Action

While specific information on the mechanism of action for “5-difluoromethyl-N-methylpyrazole” was not found, it’s worth noting that similar compounds such as Fomepizole, which is a competitive inhibitor of alcohol dehydrogenase, have been used as an antidote in confirmed or suspected methanol or ethylene glycol poisoning .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The field of difluoromethylation has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHVBEZFAOXVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-difluoromethyl-N-methylpyrazole

Synthesis routes and methods

Procedure details

Over a period of 10 minutes, hydrazine hydrate (80% pure, 0.52 g, 0.008 mol) was added dropwise to a solution of 4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one (1.2 g, 0.005 mol) in ethanol (6 ml). The mixture was then stirred under reflux conditions for 5 h. The resulting yellow-brown suspension was concentrated on a rotary evaporator. The residue was taken up in ethyl acetate (20 ml) and water (20 ml). After separation of the phases, the aqueous phase was re-extracted with ethyl acetate (20 ml). The organic phases were combined, dried over MgSO4 and filtered, and volatile components were removed under reduced pressure. The light-red oily residue (0.35 g) consisted to about 65% of 3-difluorochloromethyl-NH-pyrazole and to 35% of ethyl pyrazole-3-carboxylate.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

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